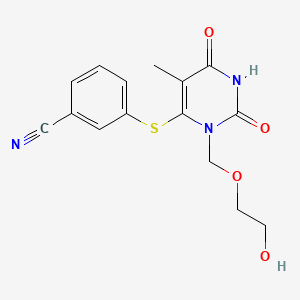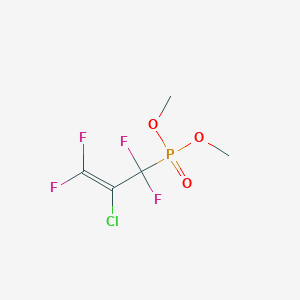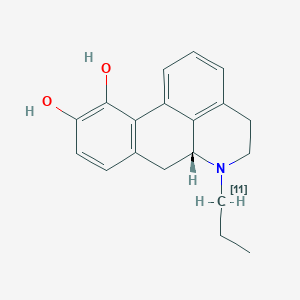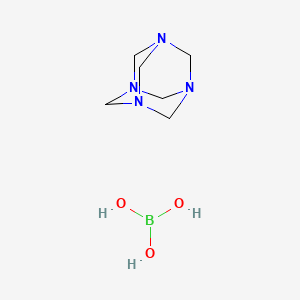
Methenamine borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methenamine borate is a compound that combines methenamine and boric acid. Methenamine, also known as hexamethylenetetramine, is a heterocyclic organic compound with a cage-like structure. Boric acid is a weak acid of boron. This compound is commonly used in histological staining techniques, particularly in the Grocott-Gomori’s methenamine silver staining method, which is used to identify fungal organisms in tissue sections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methenamine borate can be synthesized by reacting methenamine with boric acid. The reaction typically involves dissolving methenamine in water and then adding boric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is produced by combining methenamine and boric acid in a controlled environment. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the purity and yield of the final product. The resulting this compound is then purified and dried for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Methenamine borate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce formaldehyde and boric acid.
Reduction: In the presence of reducing agents, this compound can be reduced to methenamine and boric acid.
Substitution: This compound can undergo substitution reactions where the borate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like periodic acid and reducing agents like sodium thiosulfate. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include formaldehyde, boric acid, and methenamine. These products are often used in various chemical and industrial applications .
Scientific Research Applications
Methenamine borate has several scientific research applications, including:
Mechanism of Action
Methenamine borate exerts its effects through the hydrolysis of methenamine to formaldehyde in acidic environments. Formaldehyde is a highly bactericidal agent that can kill a wide range of microorganisms. The borate component helps stabilize the compound and enhances its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
Methenamine Hippurate: A salt form of methenamine used for the treatment of urinary tract infections.
Methenamine Mandelate: Another salt form of methenamine used for similar purposes as methenamine hippurate.
Uniqueness
Methenamine borate is unique in its combination of methenamine and boric acid, which provides it with distinct properties and applications. Unlike methenamine hippurate and methenamine mandelate, which are primarily used for urinary tract infections, this compound is widely used in histological staining and microbiological applications .
Properties
CAS No. |
27401-86-1 |
|---|---|
Molecular Formula |
C6H15BN4O3 |
Molecular Weight |
202.02 g/mol |
IUPAC Name |
boric acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H12N4.BH3O3/c1-7-2-9-4-8(1)5-10(3-7)6-9;2-1(3)4/h1-6H2;2-4H |
InChI Key |
MWWHVOZLSBBRDS-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.C1N2CN3CN1CN(C2)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



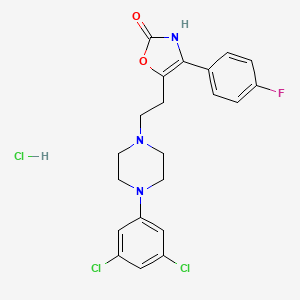
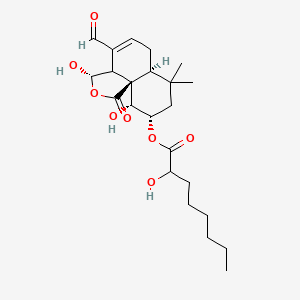
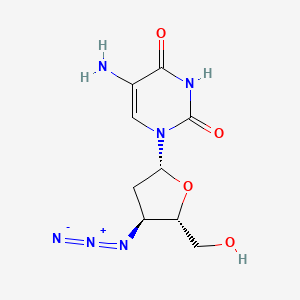
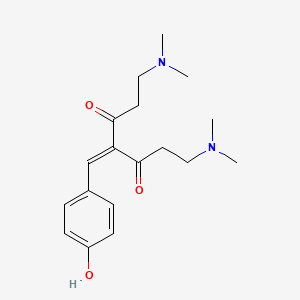
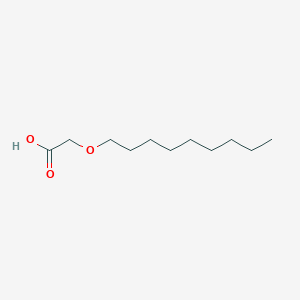
![2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B12788691.png)



